molecular formula C10H9BrO2 B2362877 2-(Allyloxy)-3-bromobenzaldehyde CAS No. 1106304-56-6

2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877
CAS No.: 1106304-56-6
M. Wt: 241.084
InChI Key: NCXUZGJWKOHRDP-UHFFFAOYSA-N
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Description

2-(Allyloxy)-3-bromobenzaldehyde is an organic compound characterized by the presence of an allyloxy group and a bromine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-3-bromobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.

    Selective Bromination: The nitro compound is then selectively brominated to introduce the bromine atom at the desired position.

    Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.

    Reduction: Finally, the nitro group is reduced to form the desired aldehyde.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)-3-bromobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 2-(Allyloxy)-3-bromobenzoic acid.

    Reduction: 2-(Allyloxy)-3-bromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)-3-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-3-bromobenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

  • 2-(Allyloxy)-4-bromobenzaldehyde
  • 2-(Allyloxy)-3-chlorobenzaldehyde
  • 2-(Allyloxy)-3-fluorobenzaldehyde

Comparison: Compared to its analogs, 2-(Allyloxy)-3-bromobenzaldehyde is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The presence of the allyloxy group also imparts distinct electronic and steric properties, making it a valuable compound for various synthetic applications .

Properties

IUPAC Name

3-bromo-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h2-5,7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUZGJWKOHRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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